Cas no 125926-17-2 (Sarpogrelate)

Sarpogrelate structure
Sarpogrelate structure
Product Name:Sarpogrelate
Numero CAS:125926-17-2
MF:C24H31NO6
MW:429.506047487259
CID:63792
PubChem ID:5160
Update Time:2025-05-25

Sarpogrelate Proprietà chimiche e fisiche

Nomi e identificatori

    • Sarpogrelate
    • 4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid
    • Sarpogrelate Hydrochloride
    • UNII-19P708E787
    • (+/-)-2-(Dimethylamino)-1-{(o-(m-methoxyphenethyl)phenoxy)methyl}ethyl hydrogen succinate
    • Sapogrelate
    • 4-[1-(dimethylaminomethyl)-2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethoxy]-4-keto-butyric acid
    • 4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid
    • Butanedioic acid, 1-[2-(diMethylaMino)-1-[[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]Methyl]ethyl] ester
    • Butanedioic acid, mono[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester (9CI)
    • 4-((1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-yl)oxy)-4-oxobutanoic acid
    • 4-(1-(dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-yloxy)-4-oxobutanoic acid
    • BUTANEDIOIC ACID, MONO(2-(DIMETHYLAMINO)-1-((2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)METHYL)ETHYL) ESTER
    • NCGC00167489-03
    • CHEMBL541829
    • SCHEMBL49197
    • L000858
    • BDBM50093789
    • 19P708E787
    • SARPOGRELATE [WHO-DD]
    • Q44931
    • LS-187,118
    • NCGC00167489-02
    • Succinic acid mono-(2-dimethylamino-1-{2-[2-(3-methoxy-phenyl)-ethyl]-phenoxymethyl}-ethyl) ester; hydrochloride
    • NCGC00167489-01
    • GTPL210
    • CS-0002654
    • 4-[1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid
    • Sarpogrelate (INN)
    • DB12163
    • HY-10563
    • SR-01000883998
    • J-513134
    • AKOS005563803
    • (+-)-2-(Dimethylamino)-1-((o-(m-methoxyphenethyl)phenoxy)methyl)ethyl hydrogen succinate
    • 125926-17-2
    • D08508
    • CHEBI:135697
    • DTXSID7048328
    • 4-(1-(2-(3-METHOXYPHENETHYL)PHENOXY)-3-(DIMETHYLAMINO)PROPAN-2-YLOXY)-4-OXOBUTANOIC ACID SARPOGRELATE
    • FT-0712621
    • CHEMBL52939
    • BCP08179
    • (- )-2-(Dimethylamino)-1-((o-(m-methoxyphenethyl)phenoxy)methyl)ethyl hydrogen succinate.
    • SR-01000883998-1
    • Sarpogrelate [INN]
    • STK631325
    • mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride
    • sarpogrelatum
    • sarpogrelato
    • DA-67415
    • 4-(1-dimethylamino-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)propan-2-yl)oxy-4-oxobutanoic acid
    • BUTANEDIOIC ACID, 1-(2-(DIMETHYLAMINO)-1-((2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)METHYL)ETHYL) ESTER
    • 4-((1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)propan-2-yl)oxy)-4-oxobutanoic acid
    • BRD-A34358106-003-01-6
    • SBI-0653865.0001
    • 4-{[1-(dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-yl]oxy}-4-oxobutanoic acid
    • DTXCID2028303
    • 2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride
    • MDL: MFCD00866779
    • Inchi: 1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)
    • Chiave InChI: FFYNAVGJSYHHFO-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1CCC1C=CC=C(C=1)OC)CC(CN(C)C)OC(CCC(=O)O)=O

Proprietà calcolate

  • Massa esatta: 429.21500
  • Massa monoisotopica: 429.215
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 14
  • Complessità: 540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85.3A^2
  • XLogP3: 1.2

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 585.9±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 308.1±30.1 °C
  • Indice di rifrazione: 1.551
  • PSA: 85.30000
  • LogP: 3.19740
  • Pressione di vapore: No data available

Sarpogrelate Informazioni sulla sicurezza

Sarpogrelate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1072709-100g
Sarpogrelate
125926-17-2 98%
100g
¥7937 2023-02-18
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd